molecular formula C3H4FNaO4 B3040765 3-Fluoropyruvic acid sodium salt monohydrate CAS No. 238754-68-2

3-Fluoropyruvic acid sodium salt monohydrate

Cat. No.: B3040765
CAS No.: 238754-68-2
M. Wt: 146.05 g/mol
InChI Key: HDSZBLZMLDQKRW-UHFFFAOYSA-M
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Description

3-Fluoropyruvic acid sodium salt monohydrate (CAS: 345909-33-3) is a fluorinated derivative of pyruvic acid, where a fluorine atom replaces a hydrogen at the β-position (C3) of the pyruvate backbone. Its molecular formula is C₃H₄FNaO₄·H₂O, with a molar mass of 146.05 g/mol . The compound crystallizes as a monohydrate and decomposes at 145°C . It is widely used in enzymatic and synthetic chemistry, particularly as a precursor in synthesizing fluorinated carbohydrates and inhibitors of bacterial sialidases .

Properties

IUPAC Name

sodium;3-fluoro-2-oxopropanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO3.Na.H2O/c4-1-2(5)3(6)7;;/h1H2,(H,6,7);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZBLZMLDQKRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])F.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis Using Sialic Acid Aldolases

The most well-documented method for preparing 3-fluoropyruvic acid sodium salt monohydrate involves its use as a precursor in chemoenzymatic reactions. As reported in studies on sialic acid analogs, sodium 3-fluoro-pyruvate is synthesized enzymatically via aldolase-catalyzed condensation reactions.

Reaction Mechanism and Catalysts

Sialic acid aldolases, such as Pasteurella multocida aldolase (PmAldolase) and Escherichia coli aldolase (EcAldolase), catalyze the reversible aldol addition of pyruvate to N-acetylmannosamine (ManNAc). For fluorinated analogs, this compound replaces pyruvate as the nucleophile. The general reaction scheme is:

$$
\text{ManNAc} + \text{3-Fluoropyruvic acid sodium salt} \xrightarrow{\text{Aldolase}} \text{3-Fluorosialic acid derivative} + \text{H}_2\text{O}
$$

In a representative procedure, 1.0 g (4.52 mmol) of ManNAc and 3.30 g (22.60 mmol) of this compound are dissolved in water and incubated with PmAldolase or EcAldolase in Tris-HCl buffer (100 mM, pH 7.5) at 37°C for 12–24 hours. The enzymatic reaction achieves yields of 68–85%, depending on the aldolase variant and substrate specificity.

Diastereomer Separation and Purification

The enzymatic reaction produces a mixture of C-3 fluorinated diastereomers (axial and equatorial configurations). Separation is achieved via silica gel column chromatography using a gradient of ethyl acetate/methanol/water. The monohydrate form is subsequently isolated through crystallization under reduced pressure.

Table 1: Enzymatic Synthesis Conditions and Yields
Aldolase Variant Substrate Ratio (ManNAc:3-Fluoropyruvate) Temperature Time (h) Yield (%)
PmAldolase 1:5 37°C 12 85
EcAldolase 1:5 37°C 24 68

Chemical Synthesis Routes

While enzymatic methods dominate recent literature, classical chemical synthesis routes are employed for large-scale production. These typically involve fluorination of pyruvic acid derivatives followed by salt formation.

Direct Fluorination of Pyruvic Acid

Pyruvic acid is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous dichloromethane at −78°C. The reaction proceeds via nucleophilic substitution:

$$
\text{CH}3\text{COCOOH} + \text{DAST} \rightarrow \text{CH}2\text{FCOCOOH} + \text{Byproducts}
$$

The crude 3-fluoropyruvic acid is neutralized with sodium hydroxide (1:1 molar ratio) in aqueous solution, followed by lyophilization to obtain the sodium salt monohydrate.

Challenges in Chemical Fluorination

  • Regioselectivity : Competing fluorination at other positions requires careful control of reaction kinetics.
  • Purification : Residual DAST and byproducts necessitate multiple washes with cold ether and recrystallization from ethanol/water mixtures.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • $$^{19}\text{F NMR}$$ : A singlet at δ −215 ppm confirms the presence of the fluorine atom.
  • IR Spectroscopy : Peaks at 1710 cm$$^{-1}$$ (C=O stretch) and 1645 cm$$^{-1}$$ (COO$$^-$$ asymmetric stretch) validate the carboxylate structure.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) reveals ≥98% purity for enzymatically synthesized batches, compared to 95–97% for chemically synthesized material.

Applications in Organic Synthesis

This compound serves as a key intermediate in synthesizing fluorinated sialic acid inhibitors. For example, 9-azido-9-deoxy-2,3-difluorosialic acids—potent sialidase inhibitors—are synthesized via PmAldolase-catalyzed reactions with this compound.

Comparative Analysis of Synthesis Methods

Table 3: Enzymatic vs. Chemical Synthesis
Parameter Enzymatic Method Chemical Method
Yield 68–85% 50–65%
Stereochemical Control High (≥95% ee) Low (requires chiral resolution)
Scale-Up Feasibility Moderate (enzyme cost) High
Environmental Impact Green chemistry Solvent-intensive

Chemical Reactions Analysis

3-Fluoropyruvic acid sodium salt monohydrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated carboxylic acids.

    Reduction: Reduction reactions can yield fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include fluorinated derivatives with varied functional groups .

Scientific Research Applications

Chemistry

3-Fluoropyruvic acid sodium salt serves as a precursor for synthesizing various fluorinated compounds. These compounds often exhibit unique chemical properties and increased biological activity, making them useful in developing new materials and chemicals .

Biology

In biological research, this compound is primarily utilized to study metabolic pathways involving pyruvate metabolism. It has been shown to interact with the pyruvate dehydrogenase complex (PDH), a crucial enzyme in cellular respiration that converts pyruvate into acetyl-CoA. The inhibition of PDH by 3-fluoropyruvate can lead to altered metabolic states, which are being explored for therapeutic applications, particularly in cancer treatment where metabolic reprogramming is critical .

Medicine

The potential therapeutic applications of 3-fluoropyruvic acid sodium salt are significant:

  • Cancer Therapy : Research indicates that it may inhibit PDH activity, leading to changes in cellular fuel utilization and metabolic pathways that could be beneficial in targeting cancer cells .
  • Metabolic Studies : It is used to investigate the effects of fluorinated compounds on cellular metabolism and signaling pathways, potentially influencing cell proliferation and apoptosis .

Case Studies and Research Findings

  • Inhibition of Pyruvate Dehydrogenase Complex :
    • A study demonstrated that low concentrations of 3-fluoropyruvate rapidly inactivate the PDH complex in Escherichia coli, indicating its potential as a metabolic inhibitor .
    • The study highlighted how fluoropyruvate's interaction with PDH alters the conversion of pyruvate into acetyl-CoA, impacting energy production pathways.
  • Potential in Asymmetric Synthesis :
    • Research has shown that sodium 3-fluoropyruvate can be reduced enzymatically to produce chiral compounds like (R)-3-fluorolactic acid methyl ester, showcasing its utility in asymmetric synthesis processes.

Mechanism of Action

The mechanism of action of 3-Fluoropyruvic acid sodium salt monohydrate involves its interaction with the pyruvate dehydrogenase complex. The pyruvate dehydrogenase component catalyzes the decomposition of 3-fluoropyruvate to carbon dioxide, fluoride anion, and acetate. Acetylthiamin pyrophosphate (acetyl-TPP) is an intermediate in this reaction, highlighting the compound’s role in metabolic processes .

Comparison with Similar Compounds

Sodium Pyruvate

Sodium pyruvate (CAS: 113-24-6) is the non-fluorinated sodium salt of pyruvic acid. Key distinctions include:

Property 3-Fluoropyruvic Acid Sodium Salt Monohydrate Sodium Pyruvate
Molecular Formula C₃H₄FNaO₄·H₂O C₃H₃NaO₃
Molar Mass (g/mol) 146.05 110.04
Melting Point 145°C (decomposes) >300°C
Key Functional Group Fluorine at C3 No halogen substituents
Applications Enzyme inhibition, fluorinated synthesis Cell culture media, metabolic studies

Structural Impact :

  • The fluorine atom in 3-fluoropyruvate enhances electrophilicity at the α-carbon, making it a reactive intermediate in fluorinated carbohydrate synthesis .
  • Sodium pyruvate lacks this halogen, rendering it less reactive but more biocompatible for metabolic pathways like the Krebs cycle .

Phenylpyruvic Acid Sodium Salt Monohydrate

Sodium phenylpyruvate monohydrate (CAS: 114-76-1) features a phenyl group at C3 instead of fluorine:

Property This compound Sodium Phenylpyruvate Monohydrate
Molecular Formula C₃H₄FNaO₄·H₂O C₉H₇NaO₃·H₂O
Molar Mass (g/mol) 146.05 186.14
Key Functional Group Fluorine at C3 Phenyl group at C3
Applications Fluorinated enzyme inhibitors Neuroscience research (e.g., phenylketonuria models)

Chemical Behavior :

  • The phenyl group increases lipophilicity, facilitating blood-brain barrier penetration, unlike the polar fluorinated derivative .
  • Fluorine’s electronegativity enhances hydrogen bonding in 3-fluoropyruvate, affecting solubility and crystal packing .

Trifluoropyruvic Aldehyde

Trifluoropyruvic aldehyde (CAS: 91944-47-7) is a trifluoromethyl-substituted aldehyde, structurally distinct but fluorinated:

Property This compound Trifluoropyruvic Aldehyde
Functional Group Carboxylate sodium salt Aldehyde with CF₃ group
Reactivity Nucleophilic α-carbon Highly electrophilic aldehyde
Applications Enzyme inhibition Fluorinated polymer synthesis

Key Difference :

  • The aldehyde group in trifluoropyruvic aldehyde enables condensation reactions, whereas the carboxylate in 3-fluoropyruvate participates in acid-base chemistry .

Isotopic Variants: Sodium Pyruvate (U-¹³C₃)

Sodium pyruvate (U-¹³C₃) (CAS: 142014-11-7) is a carbon-13 labeled analog used in metabolic tracing:

Property This compound Sodium Pyruvate (U-¹³C₃)
Isotopic Label None Uniform ¹³C labeling
Applications Synthetic chemistry Isotopic tracing in NMR/MS

Functional Overlap :

  • Both are used in specialized biochemical studies, but 3-fluoropyruvate’s fluorine enables distinct mechanistic studies (e.g., enzyme active-site interactions) .

Biological Activity

3-Fluoropyruvic acid sodium salt monohydrate (NaFPyr) is a sodium salt derivative of 3-fluoropyruvic acid, notable for its unique biological activities, particularly in metabolic pathways. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C₃H₃FNaO₃
  • Molecular Weight : Approximately 146.05 g/mol
  • CAS Number : 345909-33-3

The compound exists as a monohydrate, enhancing its solubility in aqueous environments, which is crucial for its biochemical applications .

NaFPyr primarily acts as an inhibitor of the pyruvate dehydrogenase (PDH) complex, a key regulatory enzyme that converts pyruvate into acetyl-CoA, linking glycolysis to the citric acid cycle. This inhibition leads to altered metabolic states, which are being explored for therapeutic applications in cancer treatment where metabolic reprogramming is essential .

Key Mechanisms:

  • Inhibition of PDH Activity : By inhibiting PDH, NaFPyr alters cellular metabolism, potentially leading to reduced energy production from glucose and increased reliance on alternative metabolic pathways.
  • Influence on Cellular Signaling : NaFPyr has been shown to affect cellular signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer research .

Biological Activity and Research Findings

Recent studies have highlighted various aspects of NaFPyr's biological activity:

  • Metabolic Reprogramming in Cancer :
    • NaFPyr's inhibition of PDH may induce a shift in cancer cell metabolism from oxidative phosphorylation to glycolysis, a phenomenon known as the Warburg effect .
    • Case studies indicate that prostate cancer cell lines exhibit increased PDH activity compared to non-transformed cells, suggesting that NaFPyr could be utilized to target these altered metabolic pathways .
  • Enzymatic Interactions :
    • NaFPyr can participate in enzymatic reactions that produce chiral compounds. For example, it can be reduced to (R)-3-fluorolactic acid methyl ester via L-lactate dehydrogenase.
    • Interaction studies reveal that NaFPyr can quench fluorescence in various organic systems, indicating potential interactions with biomolecules that may affect cellular functions.

Comparative Analysis with Related Compounds

The following table compares NaFPyr with other related compounds based on their chemical properties and biological activities:

Compound NameMolecular FormulaKey Characteristics
Sodium PyruvateC₃H₃NaO₃Common substrate in metabolic studies; less reactive.
β-Fluoropyruvic AcidC₃H₃F₁O₂Similar fluorinated structure; used in similar studies.
Sodium MonofluorophosphateNa₂FPO₄Used in dental applications; different functional group.
Sodium 3-BromopyruvateC₃H₃BrO₂Related halogenated compound; potential for similar reactions.

NaFPyr stands out due to its unique fluorination that alters its reactivity and biological activity compared to these other compounds .

Case Studies

Several case studies have examined the effects of NaFPyr on various cancer cell lines:

  • Prostate Cancer Cells : Research indicates that NaFPyr treatment leads to significant changes in metabolic profiles and cell growth dynamics compared to untreated controls .
  • Breast Cancer Models : In vitro studies show that NaFPyr can induce apoptosis in certain breast cancer cell lines by altering mitochondrial function and energy metabolism.

Q & A

Q. What are the optimal buffer conditions for synthesizing derivatives using 3-fluoropyruvic acid sodium salt monohydrate?

The compound is typically dissolved in Tris-HCl buffer (100 mM, pH 7.5) containing MgCl₂ (20 mM) for enzymatic or synthetic reactions. This buffer system stabilizes the fluorinated intermediate and supports metal-dependent enzymatic activity, as demonstrated in the synthesis of bacterial sialidase inhibitors .

Q. How can researchers characterize this compound using spectroscopic and thermal methods?

  • Melting Point : The compound decomposes at 145°C, providing a critical identifier .
  • Infrared (IR) Spectroscopy : Compare absorption bands (e.g., C=O, C-F stretches) to reference spectra of sodium salts. For example, the IR spectrum of (R,R)-tartaric acid Na salt monohydrate ( ) shows distinct peaks at 1600–1650 cm⁻¹ (carboxylate) and 1000–1100 cm⁻¹ (C-F), which can guide analysis .
  • Elemental Analysis : Confirm the molecular formula (C₃H₄FNaO₄) and hydration state via combustion analysis .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store at room temperature in a desiccator to prevent hydration/dehydration cycles. Avoid exposure to moisture, as the monohydrate form may deliquesce. Decomposition occurs above 145°C, so prolonged heating should be avoided .

Q. How does the reactivity of 3-fluoropyruvic acid sodium salt differ from non-fluorinated analogs like sodium pyruvate?

The electron-withdrawing fluorine atom increases electrophilicity at the α-keto position, enhancing its reactivity in nucleophilic additions (e.g., reductive amination). This contrasts with non-fluorinated pyruvate, which is less reactive but more stable under basic conditions .

Advanced Research Questions

Q. How can impurities like oxalic acid or chloropyruvic acid be removed during synthesis?

Oxalic acid is precipitated as calcium oxalate by adding CaCl₂, while chloropyruvic acid is removed via aqueous bicarbonate washes. These steps are critical for obtaining high-purity lithium fluoropyruvate monohydrate, a precursor in isotopic labeling .

Q. What strategies minimize defluorination during catalytic hydrogenation of fluoropyruvate derivatives?

Avoid harsh reducing conditions (e.g., high-pressure H₂ with Pd/C). Instead, use sodium borodeuteride (NaBD₄) in protio aqueous ammonia for reductive amination, which preserves the C-F bond while introducing deuterium at the α-position .

Q. How is this compound used in isotopic labeling for metabolic studies?

Fluoropyruvate derivatives are reduced with NaBD₄ to synthesize 3-fluoro-D,L-alanine-2-d, enabling studies on fluorine’s steric/electronic effects in enzymatic processes. The method avoids defluorination and ensures isotopic purity .

Q. What role does this compound play in bacterial sialidase inhibition assays?

It serves as a fluorinated precursor in synthesizing 9-azido-3-fluorosialic acid derivatives, which act as subnanomolar inhibitors. The fluorine enhances binding affinity by mimicking the transition state of sialidase substrates .

Q. How is 3-fluoropyruvic acid sodium salt applied in fragment-based drug design (FBDD)?

As part of fluorinated Fsp³-rich fragment libraries, it provides 3D diversity for probing protein-ligand interactions. Its α-keto group facilitates covalent or non-covalent binding to targets like kinases or oxidoreductases .

Q. What synthetic optimizations improve yield in reductive amination reactions?

Use stoichiometric NaBD₄ in buffered ammonia (pH 9–10) to reduce Schiff bases formed between fluoropyruvate and amines. This method achieves >80% yield of 3-fluoro-D,L-alanine-2-d with minimal racemization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Fluoropyruvic acid sodium salt monohydrate
Reactant of Route 2
3-Fluoropyruvic acid sodium salt monohydrate

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